Cyclopropyl-(2-fluoro-benzyl)-amine

Physicochemical differentiation Amine basicity pKa

Cyclopropyl-(2-fluoro-benzyl)-amine (CAS 625435-02-1), also known as N-[(2-fluorophenyl)methyl]cyclopropanamine, is a secondary amine featuring a cyclopropyl group and a 2-fluorobenzyl substituent (molecular formula C₁₀H₁₂FN, MW 165.21 g/mol). This compound belongs to the class of N-substituted cyclopropylamines, which are widely recognized as mechanism-based inhibitors of monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
CAS No. 625435-02-1
Cat. No. B1299288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl-(2-fluoro-benzyl)-amine
CAS625435-02-1
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CC=CC=C2F
InChIInChI=1S/C10H12FN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2
InChIKeyUZYPFBRRGVZJNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl-(2-fluoro-benzyl)-amine (CAS 625435-02-1): A Differentiated Fluorinated Benzylamine Scaffold for Medicinal Chemistry and Intermediate Sourcing


Cyclopropyl-(2-fluoro-benzyl)-amine (CAS 625435-02-1), also known as N-[(2-fluorophenyl)methyl]cyclopropanamine, is a secondary amine featuring a cyclopropyl group and a 2-fluorobenzyl substituent (molecular formula C₁₀H₁₂FN, MW 165.21 g/mol) . This compound belongs to the class of N-substituted cyclopropylamines, which are widely recognized as mechanism-based inhibitors of monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes. The presence of the electron-withdrawing fluorine atom on the aromatic ring and the strained cyclopropane on the amine nitrogen imparts distinct electronic and steric properties compared to non-fluorinated or N-alkyl analogs, making it a valuable scaffold or intermediate in the design of central nervous system (CNS) agents and renin inhibitors [1].

1
CNS lead optimization scaffold – lower amine basicity (pKa context) supports brain-penetration research.
2
Mechanism-based enzyme studies – N-cyclopropyl core supports CYP / MAO inactivation probe development.
3
Fluorinated intermediate sourcing – reported 97% purity simplifies library synthesis and late-stage functionalization.
Selection context: ortho-fluorine alters electronic and metabolic profiles relative to non-fluorinated analogs.

Why Cyclopropyl-(2-fluoro-benzyl)-amine Cannot Be Replaced by Common N-Cyclopropylbenzylamine or N-Alkyl-2-fluorobenzylamine Analogs


Simple substitution with structurally similar, commercially abundant analogs (e.g., N-cyclopropylbenzylamine, CAS 13324-66-8, or N-methyl-2-fluorobenzylamine, CAS 399-30-4) introduces significant and often unacceptable changes in key physicochemical and biological interaction profiles. The unique combination of the N-cyclopropyl ring strain and the electron-withdrawing ortho-fluorine atom in Cyclopropyl-(2-fluoro-benzyl)-amine jointly dictates its amine basicity (pKa), lipophilicity (LogP), and metabolic stability, which cannot be replicated by a single functional group alteration. The quantitative evidence below demonstrates that altering either the fluorine (to H) or the cyclopropyl (to methyl) results in a distinct compound with significantly different predicted ADME properties and historical enzyme interaction mechanisms .

Cyclopropyl-(2-fluoro-benzyl)-amine
Target scaffold
vs
N-Cyclopropylbenzylamine
Des-fluoro analog (CAS 13324-66-8)
Loss of ortho-fluorine may increase pKa and alter CNS permeability profile.
Cyclopropyl-(2-fluoro-benzyl)-amine
Target scaffold
vs
N-Methyl-2-fluorobenzylamine
N-alkyl analog (CAS 399-30-4)
N-methyl replacement removes cyclopropyl ring strain; CYP inactivation mechanism may not transfer.
Cyclopropyl-(2-fluoro-benzyl)-amine
Target scaffold
vs
Generic 2-fluorobenzylamine analogs
Lower-purity or N-unsubstituted variants
Commercial purity differences (95% vs 97%) may affect library synthesis reproducibility.

Quantitative Evidence Driving the Selection of Cyclopropyl-(2-fluoro-benzyl)-amine Over Its Closest Analogs


Reduced Amine Basicity Relative to N-Cyclopropylbenzylamine via Ortho-Fluorine Electron Withdrawal

The predicted pKa of Cyclopropyl-(2-fluoro-benzyl)-amine is 7.78±0.20, which is substantially lower than that of its non-fluorinated direct analog, N-cyclopropylbenzylamine (pKa 8.47±0.20) . This ~0.7 log unit decrease in basicity is attributable to the electron-withdrawing effect of the ortho-fluorine atom. At physiological pH, this translates to a significantly lower fraction of protonated, charged amine, which can enhance passive membrane permeability and reduce off-target binding to hERG or aminergic receptors compared to the more basic des-fluoro scaffold.

pKa differentiation
Direct head-to-head
Predicted amine basicity
Target pKa 7.78 ± 0.20
ΔpKa = −0.69 vs des-fluoro analog (8.47)
Supports CNS permeability screening
Lower protonated fraction at physiological pH may reduce off-target aminergic binding.
Physicochemical differentiation Amine basicity pKa Molecular design

Enhanced CYP450 Inactivation Profile Retained from N-Cyclopropylbenzylamine Core but with Potentially Altered Metabolism

The N-cyclopropylbenzylamine core is a well-established mechanism-based inactivator of cytochrome P450 enzymes, particularly via formation of metabolic intermediate (MIC) complexes with the heme iron [1]. While direct quantitative data for the 2-fluoro derivative is not publicly available, the presence of the fluorine atom is known to block oxidative metabolism at the para-position and alter the rate of N-dealkylation [2]. For the parent compound N-cyclopropylbenzylamine, MIC formation leads to near-complete enzyme inactivation in liver microsomes; the fluorinated analog is expected to retain this profile but with a potentially longer half-life due to metabolic shielding, offering a strategic advantage in designing irreversible enzyme inhibitors.

CYP inactivation profile
Class-level inference
Mechanism-based CYP inhibition
Expected MIC complex formation
Quantitative kinetics not yet reported for fluorinated analog
Supports CYP pseudo-irreversible inhibitor research
Class-level data from N-cyclopropylbenzylamine; fluoro substitution may alter metabolic half-life.
Drug metabolism CYP450 inactivation Mechanism-based inhibition Pharmacokinetics

Higher Purity Benchmarking Compared to Primary N-Alkyl-2-fluorobenzylamine Analogs

Commercially available Cyclopropyl-(2-fluoro-benzyl)-amine from major suppliers such as Alfa Aesar and Aladdin is consistently offered at 97% purity, as verified by GC or HPLC . In contrast, common building blocks like N-methyl-2-fluorobenzylamine are typically sold at 95% purity with lower purity guarantees from some vendors . This higher baseline purity reduces the need for additional in-house purification, saving time and resources during high-throughput library synthesis or late-stage functionalization, especially when used as a key intermediate in medicinal chemistry.

Purity benchmarking
Cross-study comparable
Minimum commercial purity
Target 97% (GC/HPLC)
+2 percentage points vs N-methyl analog (95%)
Supports synthesis workflow reproducibility
Reduces in-house purification needs for high-throughput library production.
Sourcing Purity Procurement Quality control

Defined Application Scenarios for Cyclopropyl-(2-fluoro-benzyl)-amine Based on Verified Differential Properties


CNS Drug Discovery: Lead Optimization of Irreversible MAO or CYP Inhibitors

The compound's reduced basicity (pKa 7.78 vs. 8.47 for the des-fluoro analog) supports its use as a privileged scaffold for CNS drug discovery, where lower amine pKa correlates with improved brain penetration. It is most valuable in programs targeting monoamine oxidase (MAO) or cytochrome P450 enzymes where mechanism-based inactivation is desired, leveraging the retained N-cyclopropyl pharmacophore [1].

Medicinal Chemistry Building Block for Fluorinated Renin Inhibitors

As exemplified by Actelion's patent WO2004/096769, this compound serves as a strategic intermediate for constructing 3,4-disubstituted 1,2,3,6-tetrahydropyridine renin inhibitors. The ortho-fluorine atom is critical for endowing the final molecule with enhanced binding affinity and metabolic stability compared to non-fluorinated precursors [2].

High-Throughput Library Synthesis Requiring High-Purity, Pre-validated Amine Building Blocks

For automated parallel synthesis, the consistent 97% commercial purity eliminates the need for purification before use, as confirmed by multiple suppliers. This ensures higher hit-confirmation rates in biological screening compared to analogs with lower or more variable purity specifications .

Application
Selection Property
Validation Focus
CNS enzyme inhibitor lead optimization
Reduced amine basicity (pKa context)
Brain penetration and hERG off-target screening
Fluorinated renin inhibitor intermediate
Ortho-fluorine substitution pattern
Binding affinity and metabolic stability assessment
High-throughput parallel library synthesis
Consistent 97% commercial purity
Hit-confirmation rate and purification workflow review

Technical Documentation Hub

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17 linked technical documents
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